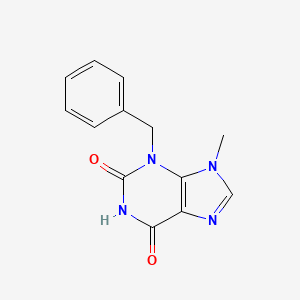

3-Benzyl-9-methylpurine-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

823221-49-4 |

|---|---|

Molecular Formula |

C13H12N4O2 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

3-benzyl-9-methylpurine-2,6-dione |

InChI |

InChI=1S/C13H12N4O2/c1-16-8-14-10-11(18)15-13(19)17(12(10)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) |

InChI Key |

QBJIVFMBTVHTJW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1N(C(=O)NC2=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 3 Benzyl 9 Methylpurine 2,6 Dione

Established Synthetic Routes for 3-Benzyl-9-methylpurine-2,6-dione and Related Structures

The construction of this compound, a derivative of xanthine (B1682287), typically involves the sequential alkylation of a suitable purine (B94841) precursor. The core challenge lies in achieving regioselectivity, as the purine ring possesses multiple reactive nitrogen atoms.

Precursor Selection and Preparation

The logical starting material for the synthesis of this compound is 3-methylxanthine (B41622) . This precursor already contains the methyl group at the desired N3 position of the purine-2,6-dione (B11924001) core. 3-Methylxanthine can be synthesized through methods like the Traube synthesis, which involves the condensation of a substituted urea (B33335) with a cyanoacetic acid derivative, followed by nitrosation, reduction, and cyclization. nih.gov For instance, 5,6-diamino-1-methyluracil (B49278) can be cyclized with formic acid to yield 3-methylxanthine. chemicalbook.com

The other key precursor is an appropriate benzyl (B1604629) halide , such as benzyl bromide or benzyl chloride. These reagents serve as the source of the benzyl group to be introduced at the N9 position. The reactivity of the benzyl halide can influence the reaction conditions required for efficient alkylation.

Alkylation Strategies for Purine Core Functionalization

The primary strategy for introducing the benzyl group onto the 3-methylxanthine core is N-alkylation . Direct alkylation of xanthine derivatives with alkyl halides is a common and straightforward approach. rsc.org However, the presence of multiple nucleophilic nitrogen atoms (N1, N7, and N9 in xanthine) can lead to a mixture of isomers. In the case of 3-methylxanthine, the N3 position is already blocked, simplifying the regioselectivity challenge to the N7 and N9 positions.

Generally, the alkylation of purines can result in a mixture of N7 and N9-alkylated products. rsc.org The ratio of these isomers is often influenced by the reaction conditions, including the nature of the base, solvent, and the electrophile. For the synthesis of the target compound, selective alkylation at the N9 position is required. In some cases, the N9 isomer is the thermodynamically more stable product and may be favored under certain conditions.

A patent describes a process where 3-benzylxanthine is methylated to produce 3-benzyl-7-methyl-xanthine, indicating that alkylation at the N7 position is a feasible pathway. google.com To achieve N9-benzylation of 3-methylxanthine, careful optimization of the reaction conditions is crucial.

Reaction Conditions and Optimization Protocols

The N-alkylation of xanthines is typically carried out in the presence of a base to deprotonate the imidazole (B134444) nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently employed. quickcompany.ingoogle.com

For instance, the synthesis of 7-benzyl-1,3-dimethylxanthine (a structural isomer of the target compound) has been achieved by reacting theophylline (B1681296) (1,3-dimethylxanthine) with benzyl bromide in the presence of potassium carbonate in water, facilitated by a Q-Tube® reactor which allows for reactions at elevated temperatures and pressures. mdpi.com Another example is the N9-ethylation of 1,3-dimethyl-7-benzylxanthine, which was accomplished by heating the starting material with ethyl tosylate at 150°C in the absence of a solvent. mdpi.com

A patent detailing the synthesis of a related compound, 7-[4-(benzhydrylpiperazinyl-1)butyl]-3-methylxanthine, involves reacting the potassium salt of 3-methylxanthine with 1,4-dibromobutane (B41627) in acetonitrile. google.com This highlights the use of pre-formed salts to enhance reactivity.

The table below summarizes reaction conditions used for the alkylation of xanthine derivatives, which can be adapted for the synthesis of this compound.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Product | Yield | Reference |

| Theophylline | Benzyl bromide | K₂CO₃ | H₂O | 110 °C | 7-Benzyl-1,3-dimethylxanthine | Moderate | mdpi.com |

| 1,3-Dimethyl-7-benzylxanthine | Ethyl tosylate | None | Neat | 150 °C | 1,3-Dimethyl-7-benzyl-9-ethylxanthinium tosylate | 87% | mdpi.com |

| 7-Benzyl-8-bromo-xanthine | Isobutyl iodide | K₂CO₃ | DMF | 70 °C | 7-Benzyl-8-bromo-3-isobutyl-xanthine | - | quickcompany.in |

| 3-Methylxanthine potassium salt | 1,4-Dibromobutane | - | Acetonitrile | Reflux | 3-Methyl-7-(4-bromobutyl)xanthine | 61% | google.com |

This table presents data for analogous reactions and is intended to provide a basis for developing a synthetic route to this compound.

Stereochemical Control in this compound Synthesis

In the synthesis of this compound from 3-methylxanthine and a benzyl halide, no new chiral centers are formed. The purine core and the benzyl group are both achiral. Therefore, stereochemical control is not a factor in this specific synthetic transformation. pitt.edu Stereochemistry would become a consideration if a chiral substituent were to be introduced, for example, by using a chiral benzyl halide derivative. In such cases, the reaction might proceed with retention or inversion of configuration depending on the reaction mechanism, but for the parent compound, it is not a relevant aspect. pharmacy180.com

Novel Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These approaches aim to reduce reaction times, improve yields, and minimize waste.

Green Chemistry Principles in Purine-2,6-dione Synthesis

One of the key principles of green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. anton-paar.com The application of microwave irradiation to the synthesis of N-substituted purines has been reported to be highly effective. rsc.orgnih.gov

Microwave heating can be applied to the N-alkylation of the 3-methylxanthine core. This technique allows for rapid and efficient heating of the reaction mixture, which can enhance the rate of reaction and potentially influence the regioselectivity of the benzylation. nih.gov For example, the microwave-assisted synthesis of various purine derivatives has been successfully demonstrated, suggesting its applicability to the synthesis of this compound. researchgate.net

Another green chemistry approach involves the use of more environmentally benign solvents. While DMF is a common solvent for such reactions, its toxicity is a concern. Research into using water as a solvent for the alkylation of N-H containing heterocycles has shown promise. mdpi.com A catalyst-free N-methylation of 3-methylxanthine with dimethyl carbonate in water has been reported as a green method for the synthesis of theobromine. rsc.org This suggests that a similar aqueous, and potentially catalyst-free, system could be explored for the benzylation of 3-methylxanthine.

The table below outlines potential novel and greener approaches for the synthesis of the target compound, based on modern synthetic methodologies.

| Synthetic Approach | Key Features | Potential Advantages |

| Microwave-Assisted N-Alkylation | Use of microwave irradiation as an energy source. | - Drastically reduced reaction times (minutes vs. hours). - Improved reaction yields. - Enhanced process control. |

| Aqueous Phase Synthesis | Utilization of water as the reaction solvent. | - Reduced environmental impact compared to volatile organic solvents. - Potential for simplified work-up procedures. |

| Catalyst-Free Conditions | Performing the reaction without the need for a catalyst. | - Avoids the use of potentially toxic or expensive catalysts. - Simplifies product purification. |

Catalytic Methods for Purine Ring Formation and Modification

The synthesis and modification of the purine ring system, the core of this compound, often employ catalytic methods to enhance efficiency, selectivity, and yield. While direct catalytic formation of the substituted purine ring is a complex, multi-step process, catalytic reactions are pivotal in post-synthesis modifications.

Palladium (Pd) catalysts are frequently utilized in cross-coupling reactions to functionalize the purine core. For instance, catalysts like 5% or 10% Palladium on carbon (Pd/C) are instrumental in various transformations. google.co.in One key application is in hydrogenolysis reactions, which can be used to cleave protecting groups or modify substituents under specific hydrogen pressures, often around 40 to 50 psi. google.co.in Such reactions are typically conducted in protic solvents like methanol. google.co.in

Furthermore, palladium-catalyzed reactions, such as the Heck or Suzuki coupling, have been successfully applied in the synthesis of other complex heterocyclic systems, including isoindolinones. rsc.org These methodologies, which involve the dicarbofunctionalization of enamides, demonstrate the power of palladium catalysis in forming new carbon-carbon bonds under mild conditions, a principle that can be extended to the modification of purine scaffolds. rsc.org

Derivatization and Analog Generation Strategies for this compound

The generation of analogs from the parent this compound structure is essential for exploring its chemical space and potential applications. Derivatization strategies focus on three primary sites: the benzyl moiety, the C-8 position, and the N-7 position of the purine ring. These modifications allow for systematic alterations to the molecule's steric and electronic properties.

Modifications at the Benzyl Moiety and Their Synthetic Implications

The benzyl group at the N-3 position is a prime target for modification. Synthetic strategies often involve altering the aromatic ring of the benzyl group or cleaving it entirely to introduce new functionalities.

Substitutions on the Purine Ring System (e.g., C-8, N-7)

The imidazole part of the purine ring, specifically the C-8 and N-7 positions, offers significant opportunities for derivatization.

C-8 Position: A common strategy for C-8 functionalization begins with the introduction of a halogen, typically bromine. The compound 1-Benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione serves as a key intermediate. sigmaaldrich.com The bromo group at the C-8 position is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide variety of substituents. Additionally, related studies on 7-methoxyadenine derivatives have shown that heating with aqueous NaOH can lead to the formation of 8-hydroxyadenines (or 8-oxoadenines), indicating a pathway for introducing oxygenated functionalities at this position. scispace.com

N-7 Position: Alkylation at the N-7 position is another common modification. As seen in the 8-bromo intermediate mentioned above, an additional benzyl-type group (a 4-methylbenzyl group) can be present at the N-7 position. sigmaaldrich.com Studies on related purine analogs have also explored the synthesis of 7-deaza and 8-aza-7-deazapurine analogs, which displayed significant biological activities. nih.gov These modifications, which replace the nitrogen or carbon atoms within the imidazole ring, fundamentally alter the heterocyclic core. nih.gov

The table below summarizes key derivatization strategies for the purine ring.

| Position | Precursor/Intermediate | Reagent/Condition | Resulting Modification | Citation |

| C-8 | 8-Bromo-purine derivative | Nucleophile or Cross-coupling reaction | Introduction of various substituents | sigmaaldrich.com |

| C-8 | 7-Methoxyadenine derivative | 0.1N NaOH, heat | Formation of 8-hydroxyadenine | scispace.com |

| N-7 | Purine derivative | Alkyl halide (e.g., 4-methylbenzyl halide) | N-7 alkylation | sigmaaldrich.com |

| N-7/C-8 | Purine scaffold | Multi-step synthesis | Formation of 7-deaza or 8-aza-7-deaza analogs | nih.gov |

Rational Design of Conformationally Restricted Analogs

Rational drug design often involves creating conformationally restricted analogs to lock the molecule into a specific, biologically active shape. This approach aims to improve binding affinity and selectivity by reducing the entropic penalty of binding to a biological target.

For complex heterocyclic molecules, this can be achieved by incorporating the core pharmacophore into a more rigid scaffold. nih.gov For example, cyclic tetrapeptides have been used as rigid platforms to mimic the turn regions of proteins. nih.gov A similar principle can be applied to this compound. By designing analogs where the benzyl group or other substituents are tethered back to the purine ring or to each other, the molecule's rotational freedom can be limited.

The synthesis of piperidine (B6355638) nucleosides as conformationally restricted mimics of Immucillins (which are 9-deazapurine C-nucleoside analogues) provides a relevant example of this design philosophy. mdpi.com In this case, a piperidine core was used to create a pre-organized scaffold that mimics the bioactive conformation of the parent compound. mdpi.com Applying this logic, one could envision designing analogs of this compound where the purine and benzyl moieties are incorporated into a larger, more rigid cyclic or polycyclic system to fix their relative orientation.

Molecular and Cellular Pharmacology of 3 Benzyl 9 Methylpurine 2,6 Dione

Molecular Target Identification and Ligand-Receptor Interactions

A comprehensive search for direct experimental evidence of the binding and inhibitory activities of 3-Benzyl-9-methylpurine-2,6-dione has yielded no specific data. The following sections detail the absence of information for key molecular target classes typically associated with xanthine (B1682287) derivatives.

Adenosine (B11128) Receptor Subtype Binding Affinity and Selectivity (A1, A2A, A2B, A3)

There is no published research detailing the binding affinities (Ki) or functional activities of this compound at any of the four adenosine receptor subtypes (A1, A2A, A2B, A3). While xanthine derivatives are famously non-selective adenosine receptor antagonists (e.g., caffeine (B1668208) and theophylline), the specific substitutions at the N3 and N9 positions are crucial for determining affinity and selectivity. Without experimental data, the profile of this specific compound remains speculative.

Phosphodiesterase Isozyme Inhibition Profiling (e.g., PDE1, PDE3, PDE4, PDE7)

Similarly, no studies have reported the inhibitory concentrations (IC50) of this compound against various phosphodiesterase (PDE) isozymes. Many xanthine analogues are known to inhibit PDEs, which are enzymes responsible for degrading cyclic nucleotides like cAMP and cGMP. This inhibition leads to increased intracellular cyclic nucleotide levels and subsequent downstream signaling. The inhibitory potency and selectivity profile against different PDE families (such as PDE1, PDE3, PDE4, and PDE7) are unknown for this compound.

Kinase Inhibitory Activity (e.g., EGFR, BRAF, VEGFR)

The potential for this compound to act as a kinase inhibitor has not been explored in the available literature. While some purine (B94841) analogues have been developed as potent inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR), BRAF, and Vascular Endothelial Growth Factor Receptor (VEGFR), there are no screening results or inhibitory activity data for this specific molecule.

Other Potential Molecular Targets and Off-target Interactions (e.g., DHFR, Serotonin (B10506) Receptors, DPP-4, BRCA1)

An extensive search has not revealed any information on the interaction of this compound with other potential molecular targets. There is no data available concerning its activity as an inhibitor of Dihydrofolate Reductase (DHFR), its binding profile at serotonin receptors, or its potential interaction with enzymes like Dipeptidyl Peptidase-4 (DPP-4) or proteins involved in DNA repair such as BRCA1.

Intracellular Signaling Pathway Modulation by this compound

Given the absence of primary molecular target data, the downstream effects on intracellular signaling pathways are also undocumented.

Cyclic Nucleotide Signaling Cascade Regulation (cAMP, cGMP)

There are no experimental reports that describe how this compound modulates cyclic adenosine monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascades. Such effects would be secondary to interactions with targets like adenosine receptors or phosphodiesterases, for which, as noted, no data exists.

Involvement in MAPK/ERK and PI3K/Akt Signaling Pathways

No specific studies detailing the direct effects of this compound on the MAPK/ERK or PI3K/Akt signaling pathways were identified. These pathways are critical in regulating cell proliferation, survival, and differentiation. The general role of some purine derivatives in modulating these pathways is established, but specific data for this compound is absent.

Calcium Homeostasis and Ion Channel Modulation

Information regarding the modulation of calcium homeostasis or specific ion channels by this compound is not available in the reviewed literature. The influence of xanthine derivatives on intracellular calcium levels is a known area of research, but this has not been specifically elucidated for the titled compound.

Gene Expression and Protein Synthesis Modulation

There is a lack of published research on how this compound may alter gene expression or protein synthesis. Such studies are fundamental to understanding the broader cellular impact of any bioactive compound.

Cellular Responses and Phenotypes Induced by this compound (In Vitro Studies)

Modulation of Cell Proliferation and Apoptosis in Disease Models

Specific in vitro studies investigating the impact of this compound on cell proliferation and apoptosis in any disease model could not be located. While many purine analogs have been investigated for their potential as anti-cancer agents through the modulation of these processes, this specific compound remains uncharacterized in this context in the public literature.

Cellular Migration and Invasion Assays

No data from cellular migration or invasion assays involving this compound has been published. These assays are crucial for evaluating the potential of a compound to affect cancer metastasis.

Immunomodulatory Effects in Immune Cell Cultures

The potential immunomodulatory effects of this compound in immune cell cultures have not been reported in the scientific literature. The broader class of methylxanthines is known to have effects on immune cells, but specific data for this compound is wanting.

Anti-inflammatory Responses in Cellular Models

Extensive literature searches did not yield specific studies investigating the anti-inflammatory responses of this compound in cellular models. While the broader class of purine derivatives and their interactions with adenosine receptors are known to play a significant role in modulating inflammatory pathways, direct experimental evidence for this specific compound is not available in the reviewed scientific literature. nih.govnih.gov Adenosine itself is recognized as a potent endogenous anti-inflammatory agent. nih.gov The activation of adenosine receptors, such as A2A and A3, has been shown to mediate anti-inflammatory effects. nih.gov However, research specifically detailing the effects of this compound on inflammatory markers, cytokine production, or the activation state of immune cells like macrophages or microglia in culture is currently lacking.

Neuroprotective Effects in Cultured Neuronal Cells

There is a notable absence of direct research on the neuroprotective effects of this compound in cultured neuronal cells. The scientific literature provides a basis for the neuroprotective potential of compounds that modulate adenosine receptors. nih.govmdpi.com Specifically, the blockade of the adenosine A2A receptor is a well-documented strategy for neuroprotection in various experimental models of neurodegenerative diseases. nih.govnih.govuc.ptfrontiersin.org Antagonists of the A2A receptor have been shown to be neuroprotective in conditions like cerebral ischemia and in models of Parkinson's disease. nih.govuc.pt Despite the potential for purine derivatives to exhibit such activities, no studies were identified that specifically examined whether this compound can protect cultured neurons from excitotoxicity, oxidative stress, or other forms of cellular damage.

Structure Activity Relationship Sar Studies of 3 Benzyl 9 Methylpurine 2,6 Dione Analogs

Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity

The benzyl group attached to the purine (B94841) ring is a key determinant of the biological activity of these analogs. Alterations to this part of the molecule, including the introduction of various substituents and changes in its conformational orientation, can lead to profound differences in potency and selectivity.

Substituent Effects on Benzyl Ring (e.g., electronic, steric)

Research into 9-benzylpurines has demonstrated that the electronic properties of substituents on the phenyl ring play a crucial role in their biological effects. For instance, in studies related to antimycobacterial activity, 9-benzylpurines featuring electron-donating substituents on the phenyl ring were identified as effective inhibitors. nih.gov The presence of a chlorine atom at the 2-position of the purine ring was found to further augment this activity. nih.gov

In a different context, the potency of O6-(p-Y-benzyl)-guanine derivatives in depleting the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) was observed to be high, with various substituents such as hydrogen, fluorine, chlorine, and methyl groups at the para position of the benzyl ring. nih.gov This suggests that for certain biological targets, a range of electronic and steric profiles on the benzyl ring can be well-tolerated or even beneficial.

The following table summarizes the impact of benzyl ring substituents on the antimycobacterial activity of 9-benzyl-6-(2-furyl)purines.

| Substituent on Benzyl Ring | Relative Activity |

| Electron-donating groups | Good inhibitors |

| Electron-withdrawing groups | Weaker inhibitors |

Conformational Analysis of the Benzyl Side Chain

While specific conformational analyses for 3-Benzyl-9-methylpurine-2,6-dione were not found in the provided search results, the general principles of ligand-receptor interactions suggest that the three-dimensional orientation of the benzyl side chain is critical for optimal binding. The flexibility or rigidity of this chain, influenced by the nature of the substituents on the phenyl ring and their interaction with the purine core, would dictate how the molecule fits into a biological target's binding pocket.

Role of Purine Ring Substitutions in Receptor Binding and Enzymatic Inhibition

Substitutions on the purine ring itself are fundamental to the interaction of these analogs with their biological targets. The nature and position of these substituents can drastically alter binding affinity and inhibitory activity.

Significance of Methyl Group at N9 Position

The presence of a substituent at the N9 position of the purine ring is a common feature in many biologically active purine derivatives. Studies on O6-benzylguanine derivatives have shown that a variety of substituent groups attached to the N9 position preserve the compound's activity in depleting AGT. nih.gov This indicates a degree of tolerance for different groups at this position, which can be exploited to fine-tune the physicochemical properties of the molecule.

Effects of Modifications at C-8 Position (e.g., alkylthio, amino)

While the provided search results did not offer specific details on the effects of modifications at the C-8 position for this compound, the general SAR of purine analogs suggests that this position is a viable point for modification to modulate biological activity.

Influence of Substituents at Other Purine Positions

Substitutions at other positions of the purine ring have been shown to be critical for biological activity. For example, the introduction of a chlorine atom at the C2 position of 9-benzyl-6-(2-furyl)purines enhanced their antimycobacterial activity. nih.gov In another study, an amino group at the C6 position was found to be more effective than a carbonyl or a hydrogen in inducing anomalous gel migration in DNA, highlighting the importance of substituents at this position for interacting with nucleic acids. nih.gov Conversely, substitution at the N7 position of O6-benzylguanine derivatives led to a complete loss of activity, indicating that this position is crucial for the compound's interaction with its target. nih.gov

The following table summarizes the effects of substitutions at various purine ring positions.

| Position | Substituent | Effect on Biological Activity |

| C2 | Chlorine | Enhanced antimycobacterial activity nih.gov |

| C6 | Amino Group | More effective in inducing DNA conformational changes nih.gov |

| N7 | Various substituents | Complete loss of AGT depletion activity nih.gov |

| N9 | Various substituents | Activity preserved for AGT depletion nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net For derivatives of this compound, QSAR is a powerful tool to identify the key physicochemical properties that determine their efficacy, often as adenosine (B11128) receptor antagonists. researchgate.netnih.gov

Selection of Molecular Descriptors and Model Development

The foundation of a QSAR model lies in the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For a series of this compound analogs, these descriptors are calculated to capture the steric, electronic, and hydrophobic features that govern their biological interactions. nih.gov

Key categories of descriptors include:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and the partial charges on individual atoms. nih.gov

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Common steric descriptors are molecular weight, molar volume, and topological indices that describe molecular branching. nih.gov

Hydrophobic Descriptors: These measure the molecule's affinity for fatty or non-polar environments, a critical factor in membrane permeability and receptor binding. The most common descriptor is the logarithm of the partition coefficient between n-octanol and water (LogP). nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. researchgate.net

Once these descriptors are calculated for a set of compounds with known biological activities, a mathematical model is developed using statistical methods. nih.gov Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netnih.gov More advanced, non-linear methods such as Artificial Neural Networks (ANN) may also be used. ijnrd.org

Table 1: Representative Molecular Descriptors in QSAR Studies

| Descriptor Type | Descriptor Example | Description |

| Electronic | Dielectric Energy | Describes the energy of the molecule in a dielectric medium. nih.gov |

| Hydrophobic | LogP | Measures the lipophilicity of the compound. nih.gov |

| Steric | Molar Volume (MV) | Represents the volume occupied by one mole of the substance. nih.gov |

| Topological | Shape Index | A numerical value that characterizes the shape of the molecule. nih.gov |

| Quantum-Chemical | HOMO/LUMO Energy | The energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |

Predictive Capabilities of QSAR Models for Novel Analogs

A primary goal of developing a QSAR model is to use it as a predictive tool for designing new, more potent compounds. nih.gov A well-constructed model can estimate the biological activity of novel analogs of this compound before they are synthesized, allowing chemists to prioritize the most promising candidates and streamline the drug discovery process. nih.gov

The reliability and predictive power of a QSAR model are rigorously evaluated through validation procedures. researchgate.net

Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's robustness and internal consistency. researchgate.net

External validation involves using the model to predict the activities of an independent test set of compounds that were not used in creating the model. A high correlation between the predicted and actual activities for this external set confirms the model's predictive ability. nih.gov

By interpreting the QSAR equation, researchers can understand which molecular properties are most critical for activity. For example, the model might reveal that increasing the size of a substituent at a specific position is beneficial, while higher polarity is detrimental. This insight guides the rational design of new derivatives. nih.gov This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry, accelerating the development of novel and effective therapeutic agents. rsc.org

Pre Clinical Investigational Pharmacology of 3 Benzyl 9 Methylpurine 2,6 Dione in Vivo Models

Pharmacokinetic Profiling in Pre-clinical Species

Specific pharmacokinetic data, including absorption, distribution, metabolism, and excretion for 3-Benzyl-9-methylpurine-2,6-dione in any preclinical species, is not available in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Oral Bioavailability Studies

No data is publicly available regarding the oral bioavailability of this compound in any in vivo models.

Tissue Distribution and Brain Penetration Assessments

There are no published studies detailing the tissue distribution or brain penetration of this compound in preclinical models.

Metabolic Pathways and Metabolite Identification

Information on the metabolic pathways and the identification of metabolites for this compound in in vivo systems is not available in the current body of scientific literature.

Excretion Routes and Clearance Rates

No data has been published concerning the routes of excretion or the clearance rates of this compound from the body in animal models.

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Studies in Disease Models

There are no publicly available preclinical studies that establish a pharmacokinetic-pharmacodynamic relationship for this compound in any disease models.

While research exists on the broader class of xanthine (B1682287) derivatives, it is scientifically unsound to extrapolate those findings to this specific, unstudied compound. The unique substitutions on the xanthine core, such as the benzyl (B1604629) group at the N3 position and the methyl group at the N9 position, would be expected to confer distinct pharmacokinetic and pharmacodynamic properties. Without direct experimental evidence, any discussion of its in vivo behavior would be purely speculative.

Further research is required to determine the preclinical pharmacological profile of this compound.

Analytical and Spectroscopic Characterization of 3 Benzyl 9 Methylpurine 2,6 Dione

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental in determining the purity of synthesized 3-Benzyl-9-methylpurine-2,6-dione and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each offer unique advantages in the analysis of this purine (B94841) derivative.

High-Performance Liquid Chromatography is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method is typically developed for this purpose, offering high resolution and sensitivity. nih.gov

Method development involves the systematic optimization of several parameters to achieve efficient separation of the target compound from any impurities.

Column Selection: A C18 column is commonly employed, providing a nonpolar stationary phase that effectively retains the moderately polar purine derivative.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components with good peak shape.

Detection: Ultraviolet (UV) detection is suitable for this compound due to the presence of the chromophoric purine and benzyl (B1604629) groups. The detection wavelength is selected based on the compound's UV absorbance maximum to ensure high sensitivity.

Quantification: For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of the analyte is proportional to its concentration, allowing for accurate determination. ptfarm.pl

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. While purine derivatives can have limited volatility, GC-MS analysis is possible, often requiring a derivatization step to increase thermal stability and volatility. indexcopernicus.com A common approach is trimethylsilylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups. nih.gov

The sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and affinity for the stationary phase. The eluted compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. nih.gov GC-MS is particularly useful for identifying volatile impurities that may not be detected by HPLC.

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of chemical reactions in real-time due to its simplicity, speed, and low cost. mdpi.comthieme.de During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the appearance of the desired product.

A small aliquot of the reaction mixture is spotted onto a silica gel plate, which is then developed in a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in separation. The position of each compound is characterized by its retention factor (Rf). By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be easily visualized under UV light. nih.gov

| Compound | Function | Typical Rf Value* |

|---|---|---|

| Starting Material (e.g., 9-methylxanthine) | Reactant | 0.20 |

| This compound | Product | 0.65 |

*Rf values are dependent on the specific mobile phase used (e.g., Ethyl Acetate/Hexane mixture) and are for illustrative purposes.

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides information on the chemical environment of individual atoms. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum gives information about the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the protons of the benzyl group, the N9-methyl group, and the C8-proton of the purine ring. The aromatic protons of the benzyl group typically appear as a multiplet in the 7.2-7.4 ppm region, while the benzylic methylene (B1212753) (CH₂) protons would appear as a sharp singlet around 5.1 ppm. The N9-methyl protons would be observed as a singlet around 3.4 ppm, and the lone C8-H proton of the purine ring would appear further downfield as a singlet. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals include those for the two carbonyl carbons (C2 and C6) of the dione structure, typically appearing in the 150-160 ppm range. The carbons of the benzyl group and the purine ring will resonate in the aromatic region (110-150 ppm). The benzylic CH₂ carbon and the N9-methyl carbon will appear in the aliphatic region of the spectrum. researchgate.netrsc.org

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments of all proton and carbon signals. nih.gov For instance, an HMBC experiment would show correlations between the benzylic protons and the N3 and C4 carbons of the purine ring, confirming the site of benzylation.

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||

|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Carbon Assignment | Predicted δ (ppm) |

| C8-H | ~7.5 (s, 1H) | C6 (C=O) | ~155.0 |

| Aromatic-H (Benzyl) | ~7.3 (m, 5H) | C2 (C=O) | ~151.5 |

| N3-CH₂ (Benzylic) | ~5.1 (s, 2H) | C4 | ~148.0 |

| N9-CH₃ (Methyl) | ~3.4 (s, 3H) | C8 | ~141.0 |

| C(ipso)-Benzyl | ~135.0 | ||

| C(para/ortho)-Benzyl | ~129.0, ~128.5 | ||

| C(meta)-Benzyl | ~127.5 | ||

| C5 | ~107.0 | ||

| N3-CH₂ (Benzylic) | ~44.0 | ||

| N9-CH₃ (Methyl) | ~30.0 |

*s = singlet, m = multiplet. Values are estimates based on structurally similar compounds.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the exact elemental formula of this compound (C₁₃H₁₂N₄O₂), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, a characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragment would correspond to the purine-dione ring after the loss of the benzyl group. mdpi.com

| Analysis | Parameter | Predicted Value |

|---|---|---|

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (C₁₃H₁₃N₄O₂) | 257.1033 |

| MS/MS Fragmentation | Molecular Ion [M]⁺ | 256 |

| Fragment [M-C₇H₇]⁺ | 165 | |

| Fragment [C₇H₇]⁺ | 91 |

Infrared (IR) Spectroscopy

Detailed experimental Infrared (IR) spectroscopy data, including specific absorption bands and the corresponding vibrational modes for this compound, are not available in the public domain based on the conducted searches. Therefore, a data table and detailed research findings for this subsection cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific Ultraviolet-Visible (UV-Vis) spectroscopic data, such as maximum absorption wavelengths (λmax) and associated electronic transitions for this compound, have not been reported in the searched literature. Consequently, a data table and an analysis of its UV-Vis spectrum cannot be presented.

Crystallographic Analysis of this compound

X-ray Diffraction for Solid-State Structure Determination

No published X-ray diffraction studies for this compound were found. As a result, crystallographic data, including its crystal system, space group, and unit cell dimensions, are not available. A data table detailing these structural parameters cannot be generated.

Crystal Polymorphism Studies

There is no information available in the searched scientific literature regarding the existence or study of crystal polymorphism for this compound. Investigations into different crystalline forms of this specific compound have not been reported.

Computational and Theoretical Studies on 3 Benzyl 9 Methylpurine 2,6 Dione

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 3-Benzyl-9-methylpurine-2,6-dione, interacts with a macromolecular target, typically a protein. These methods are crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

While specific molecular docking studies exclusively on this compound are not extensively detailed in the public literature, research on closely related xanthine (B1682287) derivatives provides a strong basis for predicting its interactions. For instance, studies on similar purine-dione structures, such as 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, have identified acetylcholinesterase (AChE) as a potential biological target. researchgate.net Docking of this related compound into the AChE active site revealed that the xanthine moiety binds within the catalytic active site (CAS), while other parts of the molecule can occupy the peripheral anionic site (PAS). researchgate.net

This suggests that this compound would likely engage in a variety of interactions with protein targets. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The purine-2,6-dione (B11924001) core is rich in hydrogen bond donors and acceptors, while the benzyl (B1604629) group provides a significant hydrophobic region capable of interacting with nonpolar amino acid residues in a protein's binding pocket. Molecular docking studies on other heterocyclic compounds targeting enzymes like α-glucosidase have shown that specific residues, such as Gln279 and Arg442, can be crucial for forming hydrogen bonds that stabilize the ligand-protein complex. nih.gov

The table below summarizes the likely types of interactions based on the compound's structural features and data from related molecules.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

| Purine-2,6-dione Core | Hydrogen Bonding | Asp, Glu, Gln, Arg, Ser, Thr |

| Benzyl Ring | Hydrophobic Interactions, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ala |

| Carbonyl Oxygens | Hydrogen Bonding (Acceptor) | Arg, Lys, Ser, Thr, Asn, Gln |

| Imidazole (B134444) Ring Nitrogen | Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, Ser, His |

The binding mode of a ligand is highly dependent on its conformational flexibility and the topology of the target protein's active site. For this compound, the key flexible bond is between the purine (B94841) ring and the benzyl group's methylene (B1212753) bridge. Rotations around this bond allow the benzyl group to adopt various orientations, which can significantly influence how the molecule fits into a binding pocket.

Conformational analysis would predict that the benzyl group will orient itself to maximize favorable interactions, such as fitting into a hydrophobic pocket or engaging in π-π stacking with aromatic residues like tyrosine or phenylalanine. nih.gov The specific binding mode can also be influenced by factors like the protonation state of the molecule, which can alter its electrostatic potential and preferred interactions. researchgate.net For example, docking studies have shown that the orientation of a molecule within an active site can completely flip depending on whether a specific nitrogen atom is protonated. researchgate.net Molecular dynamics simulations, which model the movement of atoms over time, would further refine these predictions by revealing the stability of the predicted binding poses and the dynamic nature of the ligand-protein interactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. These calculations can predict electronic structure, reactivity, and the energetics of chemical reactions.

DFT methods like B3LYP and B3PW91 are commonly used to optimize molecular geometry and calculate electronic properties. epstem.netnih.gov For this compound, these calculations would determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The MEP map visually represents the electron distribution, highlighting electron-rich regions (negative potential, typically around oxygen and nitrogen atoms) that are susceptible to electrophilic attack and electron-poor regions (positive potential, often around hydrogens attached to heteroatoms) that are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets and metabolic enzymes.

In Silico Prediction of Pharmacological Properties and ADME

In silico models are essential in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles early in the discovery process, reducing the likelihood of late-stage failures. researchgate.net

Computational tools can predict a range of ADME properties for this compound. Key physicochemical descriptors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are used in models like Lipinski's Rule of Five to assess "drug-likeness" and predict oral bioavailability.

The table below presents a summary of likely ADME properties for this compound, based on computational models and data from similar compounds.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value/Characteristic | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | Intermediate to Low | May have limited access to the central nervous system. researchgate.net |

| Distribution | ||

| Plasma Protein Binding (PPB) | Predicted to be significant | The compound may bind to plasma proteins like albumin, affecting its free concentration and duration of action. mdpi.com |

| Volume of Distribution (Vd) | Moderate | Suggests distribution into tissues beyond the bloodstream. |

| Metabolism | ||

| Cytochrome P450 (CYP) Substrate | Likely | The purine and benzyl rings are potential sites for oxidation by CYP enzymes. |

| Excretion | ||

| Primary Route | Renal (following metabolism) | Metabolites are likely to be more water-soluble and excreted via the kidneys. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant | Molecular weight < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. |

These in silico predictions provide a valuable preliminary assessment of the compound's potential as a drug candidate. For instance, high GI absorption is favorable for oral drugs, while BBB permeability is critical for drugs targeting the central nervous system. nih.gov Predictions of plasma protein binding can inform how long a compound might remain in the body. mdpi.com

Virtual Screening for Novel Biological Activities

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening. In the context of this compound, virtual screening can be employed to explore its potential biological activities by docking the molecule into the binding sites of various known drug targets.

The process involves generating a 3D model of this compound and then computationally placing it into the binding pockets of a panel of biological targets. Scoring functions are then used to estimate the binding affinity of the compound to each target. A higher score typically indicates a more favorable interaction.

While specific large-scale virtual screening studies on this compound are not extensively documented in publicly available literature, the general approach for purine derivatives often involves screening against kinases, phosphodiesterases, and G-protein coupled receptors, due to the structural similarities with endogenous ligands. For instance, studies on other purine derivatives have utilized virtual screening to identify potential inhibitors of targets like cyclin-dependent kinase 2 (CDK2) and phosphatidylinositol-3 kinase (PI3K). nih.govmdpi.com

A hypothetical virtual screening of this compound against a panel of cancer-related kinases might yield the following illustrative results:

Table 1: Hypothetical Virtual Screening Docking Scores for this compound Against Selected Kinase Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Potential Biological Activity |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Cell Cycle Regulation |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | Angiogenesis Inhibition |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.2 | Anti-proliferative |

| Glycogen Synthase Kinase 3-beta (GSK-3β) | 1Q3D | -8.1 | Multiple Cellular Processes |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 3S3I | -7.5 | Inflammatory Response |

Note: The data in this table is illustrative and based on the potential of purine analogs to interact with these targets. The docking scores are hypothetical and serve to demonstrate the type of output generated from virtual screening.

Potential Therapeutic Implications and Emerging Research Frontiers for 3 Benzyl 9 Methylpurine 2,6 Dione

Anti-Cancer Research Avenues (In Vitro and Animal Tumor Models)

The purine (B94841) structure is integral to molecules that are fundamental to the signaling pathways in all living organisms, making it a valuable scaffold for developing new drugs. researchgate.net Purine analogues have been widely studied as cytotoxic agents, enzyme inhibitors, and modulators of cellular processes critical to cancer development and progression. researchgate.net

Inhibition of Cancer Cell Proliferation and Viability

Numerous studies have demonstrated the potent anti-proliferative effects of substituted purine derivatives across a variety of cancer cell lines. The core purine-2,6-dione (B11924001) structure, also known as a xanthine (B1682287), can be chemically modified at various positions to enhance cytotoxic activity against tumor cells.

For instance, a study on 6,9-disubstituted purine analogues, which share a substitution pattern at the N-9 position with 3-Benzyl-9-methylpurine-2,6-dione, revealed significant cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines, with some compounds showing IC₅₀ values in the nanomolar range. researchgate.net Specifically, analogues featuring a 4-substituted benzyl (B1604629) group at the N-9 position and a piperazine (B1678402) moiety at C-6 were found to be particularly potent. researchgate.net

Similarly, research into 2,6,9-trisubstituted purines has highlighted their anti-proliferative effects. One study found that the introduction of an arylpiperazinyl system at position 6 of the purine ring was beneficial for cytotoxicity, while bulky groups at position C-2 were unfavorable. semanticscholar.orgresearchgate.net These findings underscore the principle that specific substitutions on the purine ring are critical for modulating anti-cancer activity. A series of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives also showed activity against the MCF-7 cancer cell line, with the most active compounds having IC₅₀ values in the low micromolar range. nih.gov

The table below summarizes findings for structurally related purine derivatives, illustrating the potential for this class of compounds to inhibit cancer cell viability.

| Compound Class | Cancer Cell Line(s) | Key Findings |

| 6,9-Disubstituted Purine Analogs researchgate.net | Huh7 (Liver), HCT116 (Colon), MCF7 (Breast) | Potent cytotoxic activities with IC₅₀ values ranging from 0.05–21.8 μM. Compounds with a benzyl group at N-9 were effective. |

| 2,6,9-Trisubstituted Purines semanticscholar.orgresearchgate.net | HL-60 (Leukemia), various others | An arylpiperazinyl system at C-6 enhanced cytotoxicity. Compound 7h was identified as highly potent and selective. |

| (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines nih.gov | MCF-7 (Breast) | The most active derivatives showed IC₅₀ values of approximately 6.18 μM and 8.97 μM. |

| 8-Aryl-3-(2-chlorobenzyl)-xanthines nih.gov | A549 (Lung) | Compounds exhibited concentration-dependent inhibitory effects. |

Apoptosis Induction Mechanisms in Tumor Cell Lines

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis, or programmed cell death. Research on purine derivatives indicates that they are capable of triggering this process in cancer cells. nih.gov

For example, certain 2,6,9-trisubstituted purine derivatives have been shown to induce apoptosis and cause cell cycle arrest in leukemia cells (HL-60). researchgate.net The anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives was found to correlate with their ability to induce apoptosis in breast cancer cells. nih.govresearchgate.net In human leukemia cells, 6-amino-9-sulfonylpurine derivatives were observed to increase the expression of caspase 3 and cytochrome c, key markers of the intrinsic mitochondrial pathway of apoptosis. mdpi.com The DNA mismatch repair pathway, which recognizes base mispairings induced by thiopurines, can also lead to cell-cycle arrest and subsequent apoptosis. nih.gov

These findings suggest that a potential anti-cancer mechanism for compounds like this compound could involve the activation of apoptotic signaling cascades within tumor cells.

Angiogenesis Modulation in Pre-clinical Settings

While direct evidence for the anti-angiogenic properties of this compound is not available, the broader family of purine analogues has been investigated for effects on pathways related to blood vessel formation. Given that angiogenesis is a critical process for tumor growth and metastasis, targeting this pathway is a key anti-cancer strategy. Further research is required to determine if this compound or its derivatives could modulate angiogenic signaling pathways in a pre-clinical context.

Emerging Research Areas for this compound

Beyond oncology, the versatile purine scaffold has shown promise in models of other complex diseases.

Role in Metabolic Disorder Models (e.g., Diabetes Mellitus)

Purine metabolism is intrinsically linked to metabolic health, and dysregulation can contribute to conditions like gout and metabolic syndrome. nih.gov The purine-2,6-dione (xanthine) structure is central to naturally occurring compounds like caffeine (B1668208) and theobromine, which have well-known metabolic effects. nih.gov

Derivatives of xanthine are used therapeutically to manage conditions like asthma and chronic obstructive pulmonary disease. nih.govrxlist.com More complex purine-2,6-dione derivatives have been developed as potent and selective inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which are crucial targets in the treatment of type 2 diabetes. While structurally distinct from this compound, these agents demonstrate the adaptability of the purine-2,6-dione core for designing molecules that can modulate metabolic pathways. The potential for simpler xanthine derivatives to influence metabolic processes, such as glucose and lipid metabolism, represents an important and underexplored area of research.

Anti-Fibrotic Potential in Organ-Specific Models

Fibrosis, the excessive accumulation of extracellular matrix proteins, is a pathological feature of many chronic diseases affecting organs such as the heart, liver, lungs, and kidneys. There is a significant need for new anti-fibrotic therapies. frontiersin.orgfrontiersin.org

While specific studies on the anti-fibrotic potential of this compound are lacking, related compounds have shown effects that could be relevant to fibrotic processes. For instance, xanthine derivatives can inhibit phosphodiesterases, which in turn modulate signaling pathways that can be involved in inflammation and tissue remodeling. nih.gov Some endogenous hormones with anti-fibrotic properties, such as relaxin, act by inhibiting signaling molecules like TGF-β, a key driver of fibrosis. frontiersin.org Given the diverse biological targets of purine-based compounds, investigating the potential of this compound and related analogues in pre-clinical models of organ fibrosis could uncover novel therapeutic applications.

Senolytic Activity and Anti-Aging Research

Cellular senescence is a fundamental biological process characterized by an irreversible state of cell cycle arrest. nih.gov While it plays a crucial role in tumor suppression and wound healing, the accumulation of senescent cells in tissues is increasingly recognized as a hallmark of aging and a contributor to a variety of age-related diseases. nih.gov Senolytics are a class of therapeutic agents designed to selectively clear these senescent cells, thereby potentially mitigating age-related dysfunction and extending healthspan. The exploration of compounds with senolytic activity represents a promising frontier in anti-aging research.

A thorough review of publicly available scientific literature reveals a notable absence of studies specifically investigating the senolytic activity or potential anti-aging applications of this compound. While research into purine analogs has identified some compounds with effects on cellular senescence, this specific molecule has not been the subject of published research in this context.

Therefore, no detailed research findings, mechanisms of action, or data from preclinical or clinical studies on the senolytic properties of this compound can be provided at this time. The potential for this compound to influence cellular senescence and aging remains an open question, pending future scientific inquiry.

Challenges and Future Directions in 3 Benzyl 9 Methylpurine 2,6 Dione Research

Optimization of Selectivity and Potency for Specific Biological Targets

A primary challenge in the development of 3-benzyl-9-methylpurine-2,6-dione as a therapeutic agent lies in optimizing its selectivity and potency for specific biological targets. Purine (B94841) analogs are known to interact with a wide range of proteins, including kinases and other enzymes. nih.govmdpi.com This lack of specificity can lead to off-target effects and potential toxicity. Future research must focus on systematic structure-activity relationship (SAR) studies to identify modifications to the this compound scaffold that enhance its affinity for a desired target while minimizing interactions with others.

Strategies for optimization could involve the introduction of various substituents at different positions on the purine ring and the benzyl (B1604629) group. nih.govnih.gov For instance, the synthesis and screening of a library of derivatives with modifications at the C6 and N9 positions have proven effective for other purine-based compounds in improving their physicochemical properties and achieving more selective activity profiles. researchgate.net As an example, novel 2,6,9-trisubstituted purine derivatives have been successfully optimized to be potent and selective inhibitors of cyclin-dependent kinase 1 (CDK1). nih.gov Similarly, the design of new purine analogs as selective CDK2 inhibitors has shown promise in anticancer research. nih.gov

The following table illustrates a hypothetical optimization cascade for this compound based on strategies employed for other purine derivatives.

| Modification Strategy | Rationale | Potential Outcome | Example from Related Compounds |

| Substitution on the Benzyl Ring | To explore additional binding pockets and enhance target-specific interactions. | Increased potency and selectivity. | Optimization of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as TRIM24 bromodomain inhibitors. nih.gov |

| Alterations at the N7 Position | To modulate the electronic properties and hydrogen bonding capacity of the purine core. | Improved target binding and selectivity. | Copper-mediated N-arylations at the N7 and N9 positions of purines. mdpi.com |

| Introduction of Polar Groups | To improve aqueous solubility and pharmacokinetic properties. | Enhanced bioavailability and ease of formulation. | Development of water-soluble prodrugs of purine analogs. nih.govnih.gov |

Addressing Challenges in Pre-clinical Development and Translating Findings

The path from a promising lead compound to a clinical candidate is fraught with challenges, and this compound is no exception. A major hurdle in preclinical development is achieving favorable pharmacokinetic properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion). Purine analogs can suffer from poor solubility, rapid metabolism, and limited bioavailability, which can hinder their therapeutic efficacy. nih.govfrontiersin.org For instance, some purine analogs exhibit poor intestinal absorption, limiting their oral administration. frontiersin.org

Translating in vitro findings to in vivo models is another significant challenge. purdue.edu A compound that shows high potency in a cell-based assay may not be effective in a living organism due to the aforementioned pharmacokinetic issues or unforeseen toxicity. Therefore, early and comprehensive preclinical evaluation is crucial. This includes detailed studies in animal models to assess the compound's efficacy, safety, and pharmacokinetic profile.

Key preclinical development challenges for this compound may include:

Low Bioavailability: Like many purine derivatives, it may be poorly absorbed from the gastrointestinal tract. frontiersin.org

Rapid Metabolism: The compound could be quickly broken down by enzymes in the liver, such as xanthine (B1682287) oxidase, leading to a short half-life. nih.gov

Off-target Toxicity: As with other purine analogs, there is a risk of toxicity to healthy tissues, which needs to be carefully evaluated. nih.gov

Exploration of Prodrug Strategies for Enhanced Pharmacokinetic Profiles

To overcome the pharmacokinetic limitations of this compound, the exploration of prodrug strategies presents a promising avenue. acs.orgnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through enzymatic or chemical reactions. baranlab.org This approach can be used to improve a drug's solubility, absorption, and distribution, as well as to reduce its toxicity. acs.org

For purine and xanthine derivatives, several prodrug strategies have been successfully employed. nih.gov For example, esterification of a carboxylic acid group can increase lipophilicity and improve oral absorption. nih.gov Another approach involves linking the purine analog to a carrier molecule, such as a dipeptide, that can be recognized by transporters in the intestine, thereby enhancing its uptake. nih.gov

The following table outlines potential prodrug strategies for this compound:

| Prodrug Approach | Mechanism | Potential Advantage |

| Ester Prodrugs | A lipophilic ester is attached to the parent drug, which is then cleaved by esterases in the body to release the active compound. nih.gov | Improved oral bioavailability. nih.gov |

| Phosphate (B84403) Prodrugs | A phosphate group is added to increase water solubility for intravenous administration. youtube.com | Enhanced aqueous solubility. youtube.com |

| Transporter-Targeted Prodrugs | The drug is linked to a molecule that is a substrate for a specific transporter, such as a peptide or amino acid transporter. nih.gov | Increased absorption and targeted delivery. nih.gov |

Integration with Combination Therapies in Pre-clinical Studies

The future development of this compound may also involve its use in combination with other therapeutic agents. nih.gov Combination therapy is a cornerstone of treatment for many complex diseases, such as cancer, as it can lead to synergistic effects, overcome drug resistance, and reduce the required doses of individual drugs, thereby minimizing toxicity. researchgate.net

Purine analogs have been successfully combined with various other drugs, including alkylating agents, monoclonal antibodies, and other targeted therapies. nih.govnih.gov For instance, the combination of purine analogs with cyclophosphamide (B585) has been shown to improve response rates in certain types of leukemia. nih.gov Preclinical studies should be designed to investigate the potential synergistic or additive effects of this compound with existing drugs for relevant disease models. The rationale for such combinations would depend on the identified biological target and mechanism of action of this compound.

Identification of Novel Applications Through Phenotypic Screening

Libraries of purine derivatives have been subjected to phenotypic screens to identify compounds with diverse biological effects. researchgate.netchemdiv.com By screening this compound and its derivatives across a wide range of cell-based models representing different diseases, researchers may identify novel and unanticipated therapeutic opportunities. This strategy is particularly valuable for compounds with an unknown or complex mechanism of action.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Benzyl-9-methylpurine-2,6-dione with high purity?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, 9-benzylpurine derivatives can be synthesized by reacting 2,6-dichloro-9H-purine with benzylamine under reflux in 1-butanol with DIPEA as a base, followed by purification via column chromatography (chloroform/acetone, 4:1) . Isomer separation (e.g., 9-benzyl vs. 7-benzyl) requires precise chromatographic conditions, such as ethyl acetate-hexane (4:10) mobile phases . Palladium-catalyzed cross-coupling (e.g., using bis(triphenylphosphine)palladium(II) chloride) with tributylstannyl reagents in DMF under nitrogen can introduce substituents at the C6 position .

Basic: What chromatographic techniques are effective for purifying this compound from reaction mixtures?

Column chromatography with ethyl acetate-hexane (4:10) or ethyl acetate-acetone-hexane (1.5:3:10) is effective for resolving isomers and removing byproducts . For polar derivatives, chloroform/acetone (4:1) systems are recommended . Post-reaction, adding saturated methanolic KF helps precipitate intermediates, simplifying subsequent purification .

Advanced: How can reaction parameters be optimized to minimize isomer formation during synthesis?

Isomer formation (e.g., 7-benzyl vs. 9-benzyl) is influenced by reaction temperature, solvent polarity, and catalyst choice. Lower temperatures (50°C) and anhydrous DMF reduce side reactions . Using bulky bases like DIPEA in 1-butanol at 110°C enhances regioselectivity at the N9 position . Monitoring reaction progress via TLC or HPLC ensures early detection of isomer ratios .

Basic: Which spectroscopic methods reliably characterize the structural integrity of this compound?

1H/13C NMR confirms substitution patterns (e.g., benzyl and methyl groups at N3 and N9). IR spectroscopy identifies carbonyl stretches (C2=O and C6=O) at ~1700 cm⁻¹ . Mass spectrometry (ESI-MS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity .

Advanced: How can computational modeling complement experimental spectroscopic data?

Density functional theory (DFT) simulations predict vibrational frequencies (FT-IR, Raman) and UV-Vis absorption spectra, aiding peak assignment . Potential energy surface (PES) analysis identifies stable conformers, while localized hybrid orbitals (LHE) studies explain electronic transitions . Cross-referencing computed data with experimental results resolves ambiguities in tautomeric forms .

Basic: What in vitro assays evaluate the bioactivity of this compound?

Cytochrome P450 inhibition assays assess metabolic stability . Chemopreventive potential is tested via antioxidant activity (e.g., DPPH radical scavenging) and cytotoxicity assays (MTT) on cancer cell lines . Enzyme-linked immunosorbent assays (ELISA) quantify binding affinity to targets like adenosine receptors .

Advanced: What strategies investigate interaction mechanisms with biological targets?

Surface plasmon resonance (SPR) measures real-time binding kinetics to receptors . Molecular docking (AutoDock Vina) predicts binding modes, while molecular dynamics simulations (>100 ns) evaluate stability . Isotopic labeling (e.g., 14C) tracks metabolic pathways in hepatic microsomes .

Advanced: What are key considerations for regioselective C6 functionalization?

Mitsunobu coupling and SNAr reactions enable C6 modifications. Electron-withdrawing groups at C2 enhance reactivity at C6 . Using Pd catalysts with stannyl or boronic acid reagents under Suzuki-Miyaura conditions achieves cross-coupling without disrupting the purine core . Steric hindrance from the N9-methyl group necessitates careful selection of coupling partners .

Basic: What safety precautions are essential when handling this compound?

Wear nitrile gloves and goggles due to hazards (H315, H319, H335) . Use fume hoods to avoid inhalation (H332). In case of exposure, rinse skin with water and consult a poison center . Store in airtight containers under nitrogen to prevent oxidation .

Advanced: How can discrepancies in reported synthetic yields be resolved?

Variations arise from solvent purity, catalyst loading, and workup methods. Reproducing reactions under inert atmospheres (N2) and standardized chromatography conditions reduces variability . Kinetic studies (e.g., in situ NMR) identify rate-limiting steps, while Design of Experiments (DoE) optimizes parameters like temperature and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.